3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide
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Overview
Description
3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with ethyl oxalate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives, which can be tailored for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with different regioisomeric structures.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique properties.
Uniqueness
3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate stands out due to its specific structural configuration, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields highlight its significance compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)8-7(11-15-12(8)14)6-4-2-1-3-5-6/h1-5H,(H2,10,13) |
InChI Key |
SRCWGMVFWXIPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C(=O)N)[O-] |
Origin of Product |
United States |
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